![molecular formula C14H10N2O3 B2850643 2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 346663-51-2](/img/structure/B2850643.png)
2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindoline-1,3-dione derivatives are an important group of medicinal substances . They are often synthesized in good yield and their structure is confirmed by methods of elemental and spectral analysis .
Synthesis Analysis
The synthesis of similar compounds often involves obtaining new derivatives and potential pharmacophores . The structure of the new imides is confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Molecular Structure Analysis
The molecular structure of these compounds is usually confirmed by methods such as FT–IR, H NMR, and MS . Based on the obtained results, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions can be proposed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions would depend on the specific compound being synthesized.Physical And Chemical Properties Analysis
The physicochemical properties of these compounds are determined based on Lipiński’s rule . This rule is a set of five guidelines used to evaluate the druglikeness of a compound.Scientific Research Applications
Antimicrobial Agents
The derivatives of this compound have shown promising results as scaffolds for developing antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . These derivatives exhibit structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species, including Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 64 µg/mL .
Antidiabetic Activity
Some derivatives of the compound have been tested for their antidiabetic activities, particularly as α-amylase and α-glucosidase inhibitors . They have shown significant inhibition in a concentration-dependent manner, which is crucial for managing diabetes by controlling blood sugar levels .
DNA Interaction Studies
The compound’s derivatives have been involved in DNA interaction studies to understand their binding and effect on DNA structure . These studies are essential for developing drugs that can target specific DNA sequences or structures .
Synthesis of Amino Acid Derivatives
The compound serves as a precursor for synthesizing various amino acid derivatives. These derivatives have been explored for their potential use in creating new pharmaceuticals with enhanced efficacy and specificity .
Biological Evaluation
Derivatives of this compound have undergone biological evaluations to determine their spectrum of activity against different microbial strains . This includes assessing their effectiveness against Gram-positive and Gram-negative bacteria and fungi .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-hydroxyanilino)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-10-7-5-9(6-8-10)15-16-13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUNJJLPMAAKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.